2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one
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Overview
Description
2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one is a chemical compound with the molecular formula C10H7F3O2 and a molecular weight of 216.16 g/mol . This compound is of interest due to its unique structure, which includes both fluorinated and aromatic components, making it a valuable subject for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol
- 1-(2-Fluorophenyl)ethan-1-one
- 2-(4-Fluorophenyl)ethan-1-amine
Uniqueness
2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one is unique due to its combination of a difluoroethenyl group and a fluorophenyl group. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7F3O2 |
---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
2-(2,2-difluoroethenoxy)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H7F3O2/c11-8-3-1-7(2-4-8)9(14)5-15-6-10(12)13/h1-4,6H,5H2 |
InChI Key |
LRAGUVJXYPMJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC=C(F)F)F |
Origin of Product |
United States |
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